(5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride
CAS No.: 109401-52-7
Cat. No.: VC6382430
Molecular Formula: C13H15ClN2O3S
Molecular Weight: 314.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109401-52-7 |
|---|---|
| Molecular Formula | C13H15ClN2O3S |
| Molecular Weight | 314.78 |
| IUPAC Name | (5E)-3-(2-aminoethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
| Standard InChI | InChI=1S/C13H14N2O3S.ClH/c1-18-10-4-2-9(3-5-10)8-11-12(16)15(7-6-14)13(17)19-11;/h2-5,8H,6-7,14H2,1H3;1H/b11-8+; |
| Standard InChI Key | LEDGHOKSFJGTLU-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, (5E)-3-(2-aminoethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride, reflects its structural complexity. Its molecular formula is C₁₃H₁₅ClN₂O₃S, with a molar mass of 314.78 g/mol. The E-configuration at the 5-position ensures stereochemical specificity, critical for target binding.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 109401-52-7 |
| Molecular Formula | C₁₃H₁₅ClN₂O₃S |
| Molecular Weight | 314.78 g/mol |
| IUPAC Name | (5E)-3-(2-aminoethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride |
| SMILES Notation | COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl |
The thiazolidine-2,4-dione core (positions 1–3) is fused with a benzylidene group at position 5, while the 2-aminoethyl substituent at position 3 introduces a protonatable amine, facilitating salt formation .
Synthesis and Structural Modification
General Synthetic Strategies
Thiazolidine-2,4-dione derivatives are typically synthesized via condensation reactions between α-haloesters or α-haloacids and thiourea . For this compound, a plausible route involves:
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Formation of the thiazolidine ring: Reacting ethyl 2-chloro-3-(4-methoxyphenyl)propanoate with thiourea under basic conditions.
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Introduction of the 2-aminoethyl group: Alkylation of the thiazolidine nitrogen using 2-chloroethylamine.
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Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Key Reaction Steps:
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Thiourea Condensation:
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N-Alkylation:
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Benzylidene Formation:
These steps align with methodologies described for analogous TZDs .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
While exact solubility values remain unreported, the hydrochloride salt likely enhances water solubility compared to the free base. The methoxy group improves lipid solubility, potentially aiding blood-brain barrier penetration.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1750 cm⁻¹ (thiazolidinedione carbonyls) and ν(N–H) at ~3300 cm⁻¹ (amine) .
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NMR:
Biological Activities and Mechanisms
Anticancer Activity
Preliminary studies suggest TZDs induce apoptosis in cancer cells via mitochondrial pathways. The methoxy group’s electron-rich nature may enhance DNA intercalation or topoisomerase inhibition.
Antimicrobial Effects
Thiazolidinediones disrupt microbial cell membranes. The protonated amine in this derivative could improve binding to bacterial phospholipids, broadening its spectrum .
Future Directions
Structural Optimization
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Halogenation: Introducing fluorine at the benzylidene ring to boost metabolic stability.
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Prodrug Design: Esterifying the amine to enhance oral bioavailability.
Target Validation
High-throughput screening against kinase libraries could identify off-target effects, guiding therapeutic repurposing.
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